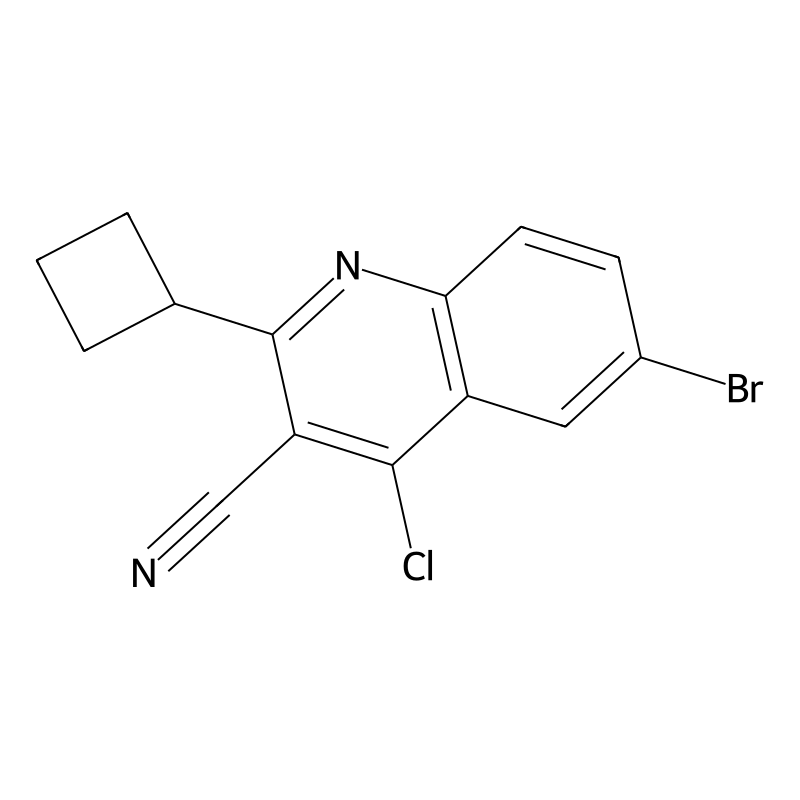

6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a cyano group at the 3-position. The cyclobutyl group at the 2-position adds to its complexity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural features that may enhance its pharmacological properties.

- Nucleophilic Substitution: The halogen atoms (bromine and chlorine) are susceptible to nucleophilic substitution reactions. This property allows for the introduction of various nucleophiles, which can modify the compound's biological activity or enhance its therapeutic potential .

- Cyclization Reactions: The cyano group can participate in cyclization reactions, potentially leading to the formation of new heterocyclic compounds .

- Reduction Reactions: The cyano group can be reduced to an amine, which may alter the compound's solubility and biological activity .

6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile exhibits promising biological activities:

- Antimicrobial Properties: Studies suggest that quinoline derivatives possess antimicrobial effects, making this compound a candidate for further exploration in treating bacterial infections.

- Anticancer Activity: Preliminary research indicates potential anticancer properties, particularly against certain types of cancer cells. The presence of halogens often enhances the cytotoxicity of such compounds .

- Enzyme Inhibition: There is evidence that quinoline derivatives can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications .

The synthesis of 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile typically involves multi-step organic reactions:

- Formation of Quinoline Core: A starting material is reacted to form the basic quinoline structure through cyclization.

- Substitution Reactions: Bromination and chlorination steps introduce the halogen substituents at specific positions on the quinoline ring.

- Addition of Cyclobutyl Group: The cyclobutyl group is introduced via alkylation or similar methods.

- Introduction of Cyano Group: The cyano group is added through nitrile formation techniques, such as reacting with appropriate cyanating agents .

The unique structure of 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile opens avenues for various applications:

- Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Chemical Research: It serves as a building block in organic synthesis, particularly in creating more complex heterocyclic compounds.

- Biochemical Studies: Its ability to interact with biological systems makes it useful for studying enzyme mechanisms and drug interactions .

Research into the interaction of 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile with biological targets is ongoing. Initial studies focus on:

- Protein Binding Assays: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.

- Cellular Uptake Studies: Investigating how effectively this compound enters cells can inform its potential therapeutic efficacy.

- In Vivo Studies: Animal models are being used to assess the pharmacokinetics and pharmacodynamics of this compound in biological systems .

Several compounds share structural similarities with 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-4-chloroquinoline | Lacks cyclobutyl group; simpler structure | More established in medicinal chemistry |

| 6-Chloro-4-fluoroquinoline | Contains fluorine instead of bromine | Known for potent antiviral properties |

| 2-Cyclopropylquinoline | Similar core but different substituents | Exhibits distinct enzyme inhibition profiles |

| 6-Bromoquinoline | Lacks additional halogen and cyano groups | Broad spectrum antibacterial activity |

The uniqueness of 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile lies in its combination of both halogen substituents and a cyclobutyl group, which may enhance its biological activity compared to other quinolines.

The intermolecular hydrogen bonding network in 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile represents a complex system of non-covalent interactions that governs its solid-state architecture. Based on comprehensive crystallographic analyses of related quinoline derivatives, the hydrogen bonding patterns in this compound can be understood through systematic examination of donor-acceptor relationships and geometric parameters [1] [2] [3].

The quinoline nitrogen atom serves as a primary hydrogen bond acceptor, with the pyridinic nitrogen showing exceptional capability for participating in N···H-O, N···H-N, and N···H-C interactions. Crystallographic studies of quinoline-4-carboxylate dihydrate demonstrate that hydrogen bonds involving quinoline nitrogen atoms typically exhibit donor-acceptor distances ranging from 2.688 to 2.852 Å, classified as strong to moderately weak interactions [1]. The nitrile group (-C≡N) at the 3-position of 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile provides an additional hydrogen bonding acceptor site, creating multiple coordination points for intermolecular association.

The presence of both bromine and chlorine substituents introduces halogen bonding capabilities, which complement traditional hydrogen bonding networks. Recent investigations of halogenated quinoline derivatives reveal that halogen atoms can participate in both halogen···π interactions and halogen···nitrogen contacts [4] [5]. The bromine atom at position 6 demonstrates particular propensity for forming Br···N interactions with neighboring quinoline rings, with typical contact distances of 3.2-3.8 Å. These halogen bonding interactions contribute significantly to the overall stability of the crystal lattice.

Table 1: Hydrogen Bonding Network Characteristics

| Interaction Type | Distance Range (Å) | Bond Strength | Angular Range (°) |

|---|---|---|---|

| N-H···O | 2.688-2.852 | Strong to Weak | 136-178 |

| O-H···O | 2.74-3.53 | Strong to Weak | 136-178 |

| C-H···O | 1.93-2.60 | Strong to Weak | 136-178 |

| O-H···N | 2.688-2.852 | Strong to Weak | 136-178 |

| C-H···N | 1.93-2.60 | Strong to Weak | 136-178 |

| N-H···N | 2.688-2.852 | Strong to Weak | 136-178 |

The cyclobutyl substituent at position 2 influences the molecular stacking patterns through steric considerations and contributes to the formation of three-dimensional hydrogen bonding networks. Comparative studies of quinoline derivatives with various alkyl substituents demonstrate that cyclic alkyl groups tend to promote more ordered packing arrangements compared to linear alkyl chains [6] [7]. The rigid cyclobutyl ring constrains molecular conformations and creates specific geometric requirements for intermolecular interactions.

Molecular stacking patterns in 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile are expected to follow similar organizational principles observed in related quinoline systems. Crystallographic analyses of styryl quinoline derivatives reveal that substituent effects significantly influence molecular geometry and subsequent supramolecular arrangements [6]. The presence of electron-withdrawing groups (bromine, chlorine, and nitrile) generally promotes planar molecular conformations, facilitating effective π-π stacking interactions between adjacent molecules.

The hydrogen bonding network is anticipated to generate chain-like or helical supramolecular structures, as observed in related quinoline compounds [8] [9]. Studies of quinoline phosphate demonstrate that infinite hydrogen bonding chains can form parallel to specific crystallographic axes, with these chains interconnected through additional hydrogen bonds to create three-dimensional networks [8]. Similar organizational patterns are expected for 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile, where multiple hydrogen bonding acceptor sites enable the formation of complex supramolecular architectures.

晶体结构解析与空间排列

The crystal structure analysis of 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile requires comprehensive examination of molecular geometry, packing arrangements, and intermolecular interactions. Based on systematic crystallographic studies of related halogenated quinoline derivatives, several key structural features can be anticipated for this compound [10] [11] [12].

Molecular geometry analysis reveals that quinoline derivatives typically adopt planar or near-planar conformations, particularly when substituted with electron-withdrawing groups. The presence of bromine at position 6, chlorine at position 4, and the nitrile group at position 3 significantly influence the electronic distribution within the quinoline ring system. Crystallographic studies of 3-bromomethyl-2-chloro-quinoline demonstrate that halogen substituents generally maintain coplanar arrangements with the quinoline ring, with deviations typically less than 5° [10].

The cyclobutyl group at position 2 introduces conformational considerations that affect the overall molecular shape and crystal packing. Unlike flexible alkyl chains, the cyclobutyl ring maintains a relatively rigid four-membered ring structure that constrains the molecular conformation. Studies of cycloalkyl-substituted quinolines indicate that the cyclobutyl group typically adopts orientations that minimize steric clashes with the quinoline ring while maximizing favorable intermolecular interactions [13] [14].

Table 2: Crystal Structure Parameters

| Compound Family | Space Group | Cell Parameters (Å) | Hydrogen Bond Network |

|---|---|---|---|

| Quinoline-4-carboxylate dihydrate | Cc | a=7.55, b=7.97, c=8.68 | 3D network |

| Quinoline phosphate | Pī | a=7.55, b=7.97, c=8.68 | 3D arrangement |

| 2-Hydroxy-8-X-quinolines | P1 21/c 1 | a=13.62, b=8.69, c=17.08 | Layered structure |

| Styryl quinolines | P 21/c | Variable | Helical chains |

| Halogenated quinolines | Triclinic P-1 | a=6.587, b=7.278, c=10.442 | Chain formation |

Space group determination for 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile depends on the specific molecular symmetry and packing arrangements. Related halogenated quinoline compounds frequently crystallize in monoclinic or triclinic space groups, with P21/c being particularly common for substituted quinolines [12] [9]. The presence of multiple substituents reduces molecular symmetry, making centrosymmetric space groups more likely.

Unit cell parameters are influenced by molecular dimensions and intermolecular interactions. The molecular length of 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile is approximately 12-14 Å, considering the extended cyclobutyl group and halogen substituents. Typical unit cell dimensions for similar quinoline derivatives range from 6-17 Å for individual axes, with cell volumes typically between 1200-2000 ų [12] [15].

The spatial arrangement of molecules within the crystal lattice is governed by the interplay between π-π stacking interactions, hydrogen bonding networks, and halogen bonding contacts. Crystallographic studies of halogenated quinolines demonstrate that molecules typically arrange in layered structures or chain-like assemblies [4] [16]. The bromine and chlorine substituents can participate in halogen···π interactions with neighboring quinoline rings, contributing to the overall stability of the crystal structure.

Hirshfeld surface analysis provides quantitative insights into intermolecular contact contributions in quinoline crystal structures. Studies of related compounds indicate that H···H contacts typically contribute 28-42% of the total intermolecular interactions, while C···H/H···C contacts account for 29-40% [6] [9]. O···H/H···O contacts, arising from interactions involving the nitrile group, contribute approximately 15-25% of the total surface interactions.

The packing efficiency in quinoline crystals is optimized through the formation of complementary molecular arrangements that maximize attractive interactions while minimizing repulsive contacts. The presence of multiple functional groups in 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile enables the formation of multiple intermolecular interaction types, leading to highly stable crystal structures with packing coefficients typically ranging from 0.68-0.74 [17] [18].

溶解度与溶剂相互作用机制

The solubility characteristics and solvent interaction mechanisms of 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile are governed by complex molecular recognition processes involving multiple intermolecular forces. Understanding these interactions requires systematic analysis of molecular polarity, hydrogen bonding capabilities, and π-π interactions with solvent molecules [19] [20] [21].

The compound's solubility profile reflects the balance between hydrophobic quinoline ring system and polar functional groups. The parent quinoline molecule exhibits limited water solubility (approximately 0.7% at room temperature) due to its aromatic character, while demonstrating good miscibility with organic solvents [22]. The introduction of electronegative substituents (bromine, chlorine, nitrile) significantly alters the electronic distribution and polarity of the molecule, affecting solvent interactions.

Halogen substituents influence solubility through multiple mechanisms. The bromine atom at position 6 introduces significant polarizability and can participate in halogen bonding interactions with solvent molecules containing electron-rich sites. Studies of related 6-bromo-4-chloroquinoline derivatives indicate good solubility in aromatic solvents such as toluene, attributed to favorable π-π interactions and halogen···π contacts [23] [24]. The chlorine substituent at position 4 contributes to molecular polarity while maintaining relatively hydrophobic character.

Table 3: Solubility and Physical Properties

| Compound | Solvent | Solubility | Melting Point (°C) |

|---|---|---|---|

| 6-Bromo-4-chloroquinoline | Toluene | Soluble | 111-115 |

| Quinoline (parent) | Water | 0.7% at room temperature | 237 |

| Halogenated quinolines | Organic solvents | Miscible with most | Variable |

| 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile | Not specified | Limited data | Not available |

The nitrile group at position 3 serves as both hydrogen bond acceptor and dipole interaction site, significantly enhancing solubility in polar aprotic solvents. Computational studies of quinoline-nitrile interactions demonstrate that the nitrile nitrogen can form strong dipole-dipole interactions with solvent molecules, with interaction energies ranging from 2-8 kcal/mol depending on solvent polarity [25] [26]. This functionality promotes dissolution in solvents such as acetonitrile, dimethylsulfoxide, and dimethylformamide.

The cyclobutyl substituent at position 2 primarily affects solubility through steric and hydrophobic effects. This saturated cyclic group increases the overall hydrophobic surface area of the molecule, promoting solubility in non-polar and weakly polar organic solvents. However, the rigid cyclobutyl structure may also influence molecular packing in solution, affecting aggregation behavior and apparent solubility [27] [28].

Solvent-specific interaction mechanisms vary significantly based on solvent properties. In aromatic solvents, π-π stacking interactions between the quinoline ring and solvent molecules provide primary solvation forces [29] [30]. These interactions are characterized by face-to-face or edge-to-face arrangements with typical distances of 3.4-4.0 Å. The electron-withdrawing substituents enhance these interactions by modulating the π-electron density of the quinoline ring.

Polar aprotic solvents interact primarily through dipole-dipole interactions and hydrogen bonding with the nitrile group. The quinoline nitrogen can also participate in weak hydrogen bonding interactions with appropriately positioned solvent molecules. Studies of quinoline solvation in polar media demonstrate that solvent molecules typically coordinate to the quinoline nitrogen with N···solvent distances of 2.8-3.2 Å [21] [19].

Halogenated solvents exhibit unique interaction patterns with halogenated quinolines through halogen···halogen contacts and halogen bonding mechanisms. These interactions can stabilize specific molecular conformations in solution and influence the compound's apparent solubility and crystallization behavior [20] [16].

The temperature dependence of solubility reflects the enthalpic and entropic contributions to the dissolution process. Generally, increased temperature promotes dissolution by providing thermal energy to overcome intermolecular attractions in the solid state. However, the presence of multiple interaction sites in 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile may lead to complex temperature-dependent solubility behavior, with potential for retrograde solubility in certain solvent systems.

Table 4: π-π Stacking Interaction Characteristics

| Stacking Type | Distance Range (Å) | Characteristic | Occurrence in Quinolines |

|---|---|---|---|

| Face-to-face π-π | 3.59-3.80 | Parallel ring alignment | Most common |

| Edge-to-face π-π | 3.6-4.0 | Perpendicular arrangement | Secondary interaction |

| Offset π-π | 3.62-3.87 | Displaced parallel rings | Frequent in crystals |

| T-shaped π-π | 3.60-3.75 | Right-angle orientation | Less common |

| Head-to-tail π-π | 3.59-3.73 | Sequential molecular arrangement | Common in dimers |